molecular formula C12H14N4O B2590928 N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide CAS No. 328035-71-8

N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide

Cat. No.: B2590928
CAS No.: 328035-71-8
M. Wt: 230.271
InChI Key: OXBJXKHZLXNXFA-UKTHLTGXSA-N
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Description

N,N-dimethyl-N'-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.271. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in studies focusing on the synthesis and characterization of new chemical structures. For instance, Aydın and Dağci (2012) synthesized a related compound through reactions of o-phthaloyl chloride with 4-amino-2,5-dimethyl-1-phenyl-3-oxo-1H-pyrazolone in acetonitrile, further characterized by spectroscopic techniques (Aydın & Dağci, 2012).

Biological Activities

  • A series of derivatives were synthesized and evaluated for their potential biological applications, including their inhibitory effects on various enzymes. Saeed et al. (2015) synthesized N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications through screening against human recombinant alkaline phosphatase and ecto-5'-nucleotidases (Saeed et al., 2015).

  • Another study by Ghorab et al. (2014) explored the anti-breast cancer activity of 4-aminoantipyrine-based heterocycles, finding several compounds with significant IC50 values against the MCF7 breast cancer cell line, highlighting the compound's relevance in medicinal chemistry (Ghorab, El-Gazzar, & Alsaid, 2014).

Chemical Properties and Applications

  • The compound's derivatives have also been investigated for their chemical properties and applications beyond biological activities. For example, Tawfik (2015) studied the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide surfactants at the carbon steel/hydrochloric acid interface, demonstrating excellent inhibition even at low concentrations and suggesting their application in corrosion inhibition (Tawfik, 2015).

Mechanism of Action

Target of Action

The primary targets of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide are human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) . These enzymes play crucial roles in a variety of biological processes, including bone mineralization, lipid metabolism, and the regulation of extracellular matrix calcification .

Mode of Action

N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide interacts with its targets by inhibiting their enzymatic activity . It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions . This interaction results in changes in the biochemical processes regulated by these enzymes .

Biochemical Pathways

The inhibition of alkaline phosphatases by N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide affects several biochemical pathways. Alkaline phosphatases are involved in the hydrolysis of monophosphate esters to alcohol and inorganic phosphate, playing a role in phosphate metabolism . By inhibiting these enzymes, the compound can disrupt phosphate metabolism, leading to downstream effects on bone mineralization and lipid metabolism .

Result of Action

The molecular and cellular effects of N,N-dimethyl-N’-(5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)imidoformamide’s action are primarily related to its inhibition of alkaline phosphatases. By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, potentially leading to changes in bone mineralization and lipid metabolism .

Properties

IUPAC Name

N,N-dimethyl-N'-(3-oxo-2-phenyl-1H-pyrazol-5-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(2)9-13-11-8-12(17)16(14-11)10-6-4-3-5-7-10/h3-9,14H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBJXKHZLXNXFA-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=CC(=O)N(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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